molecular formula C30H25N3O4 B11130087 3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11130087
M. Wt: 491.5 g/mol
InChI Key: WZXMTUKEMHDFLW-SGEDCAFJSA-N
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Description

3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-3-YL)METHYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-3-YL)METHYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-3-YL)METHYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

    Condensation: Formation of larger molecules through the reaction of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., Lewis acids for Friedel-Crafts reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution on the aromatic ring may introduce new functional groups.

Scientific Research Applications

3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-3-YL)METHYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-3-YL)METHYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxycinnamic acid: Known for its antioxidant properties.

    1-(4-Hydroxy-3-methoxyphenyl)methanediol: Studied for its potential biological activity.

    3-Methoxy-4-hydroxyphenylethylene glycol: Investigated for its role in metabolic pathways.

Uniqueness

3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-3-YL)METHYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its complex structure, which includes multiple aromatic rings and functional groups

Properties

Molecular Formula

C30H25N3O4

Molecular Weight

491.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-pyridin-4-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H25N3O4/c1-20-4-2-5-21(16-20)19-37-25-9-7-24(8-10-25)28(34)26-27(23-11-14-31-15-12-23)33(30(36)29(26)35)18-22-6-3-13-32-17-22/h2-17,27,34H,18-19H2,1H3/b28-26-

InChI Key

WZXMTUKEMHDFLW-SGEDCAFJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=NC=C5)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=NC=C5)O

Origin of Product

United States

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